molecular formula C11H13BrO B1344158 5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol CAS No. 371251-54-6

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B1344158
CAS No.: 371251-54-6
M. Wt: 241.12 g/mol
InChI Key: NVQXKESNTGWMBI-UHFFFAOYSA-N
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Description

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol is a brominated dihydroindenol derivative featuring a hydroxyl group at position 1 and two methyl groups at position 2 of the inden ring. The bromine substituent at position 5 enhances its utility in cross-coupling reactions, while the dimethyl groups introduce steric hindrance and electronic effects that differentiate it from simpler analogs. This compound is frequently employed in medicinal chemistry and organic synthesis as a precursor for bioactive molecules, such as enzyme inhibitors and boronic acid derivatives .

Properties

IUPAC Name

5-bromo-2,2-dimethyl-1,3-dihydroinden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-11(2)6-7-5-8(12)3-4-9(7)10(11)13/h3-5,10,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQXKESNTGWMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1O)C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625122
Record name 5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371251-54-6
Record name 5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The most common preparation method involves two key steps:

  • Selective Bromination of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one at the 5-position using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in organic solvents like dichloromethane or chloroform under controlled temperature conditions.

  • Reduction of the Ketone Group in the brominated indenone to the corresponding alcohol using hydride-based reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

This two-step approach ensures regioselective bromination followed by efficient conversion of the carbonyl to the hydroxyl group, yielding 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Product Yield (%) Notes Reference
Bromination 2,2-dimethyl-2,3-dihydro-1H-inden-1-one, Br2 or NBS, DCM or CHCl3, room temp 5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one Typically >80% Controlled addition to avoid polybromination
Reduction NaBH4, methanol, 0°C, 2 hours This compound 85% Mild conditions, selective ketone reduction
Reduction LiAlH4, THF, reflux, 4 hours This compound 92% More reactive, higher yield but harsher conditions

Industrial Scale Considerations

Industrial synthesis typically employs continuous flow reactors to optimize bromination efficiency and control exothermicity. Automated systems allow precise control of temperature and reagent addition rates, improving yield and purity. Purification is commonly achieved by recrystallization or chromatographic techniques to isolate the pure alcohol product.

Mechanistic Insights

  • Bromination Mechanism: Electrophilic aromatic substitution occurs preferentially at the 5-position due to electronic and steric effects from the 2,2-dimethyl substituents. The use of NBS provides a milder and more selective bromination compared to elemental bromine.

  • Reduction Mechanism: Hydride ions from NaBH4 or LiAlH4 attack the electrophilic carbonyl carbon, converting the ketone to the secondary alcohol. NaBH4 is preferred for mild, selective reductions, while LiAlH4 is used for more demanding reductions requiring higher reactivity.

Comparative Analysis with Related Compounds

Compound Key Differences Impact on Preparation
5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one Methyl groups at 3-position instead of 2-position Bromination and reduction conditions similar but steric effects differ
5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one (ketone) Precursor ketone Direct precursor for reduction to the alcohol
5-Bromo-2,3-dihydro-1H-inden-1-ol (no methyl groups) Lacks 2,2-dimethyl groups Different steric and electronic properties affecting reactivity

Research Findings and Notes

  • The presence of the 2,2-dimethyl groups significantly influences the regioselectivity of bromination and the kinetics of nucleophilic substitution reactions on the bromine atom.

  • Reduction yields are generally high (>85%) with both NaBH4 and LiAlH4, but NaBH4 is preferred for laboratory-scale synthesis due to safer handling.

  • Purification by flash chromatography or recrystallization is essential to remove side products and unreacted starting materials.

  • The compound serves as a valuable intermediate in organic synthesis, particularly in medicinal chemistry and material science applications.

Summary Table of Preparation Methods

Preparation Step Reagents Solvent Temperature Time Yield (%) Notes
Bromination Br2 or NBS DCM or CHCl3 0–25°C 1–3 h >80 Controlled addition to avoid overbromination
Reduction (NaBH4) NaBH4 Methanol 0°C 2 h 85 Mild, selective
Reduction (LiAlH4) LiAlH4 THF Reflux 4 h 92 More reactive, higher yield

This detailed synthesis overview of this compound integrates diverse research findings and practical data, providing a comprehensive guide for researchers and industrial chemists focused on this compound's preparation.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one.

    Reduction: 2,2-Dimethyl-2,3-dihydro-1H-inden-1-ol.

    Substitution: Various substituted indanols depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound is distinguished from analogs by its 2,2-dimethyl substituents , which significantly alter steric and electronic properties:

  • 5-Bromo-1H-inden-2(3H)-one (ketone derivative): The ketone group at position 1 enables nucleophilic additions but lacks the hydrogen-bonding capability of the hydroxyl group, affecting solubility and intermolecular interactions .
  • 5-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one : Fluorine atoms at position 2 increase electron-withdrawing effects, enhancing the reactivity of the ketone toward nucleophiles compared to dimethyl-substituted analogs .

Spectroscopic and Physical Properties

  • Circular Dichroism (CD): The dimethyl groups influence Cotton effects, aiding in stereochemical determination. For instance, (S)-1-mesityl-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol exhibits distinct CD curves (negative at 210 nm, positive at 200 nm), whereas non-dimethylated analogs show reversed patterns .
  • Solubility and Lipophilicity: The dimethyl groups enhance lipophilicity, reducing solubility in polar solvents like methanol compared to 5-Bromo-2,3-dihydro-1H-inden-1-ol .

Data Table: Key Properties of Related Compounds

Compound Name Molecular Formula Molecular Weight Key Features
5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol C₁₁H₁₃BrO 229.07 High steric hindrance; hydroxyl group enables hydrogen bonding .
5-Bromo-2,3-dihydro-1H-inden-1-ol C₉H₉BrO 199.04 More reactive hydroxyl group; lower lipophilicity .
5-Bromo-1H-inden-2(3H)-one C₉H₇BrO 211.06 Ketone group supports nucleophilic additions; no hydrogen bonding .
5-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one C₉H₅BrF₂O 247.04 Electron-deficient ketone; enhanced reactivity with nucleophiles .

Research Findings and Implications

Spectroscopic Utility: CD spectroscopy effectively differentiates dimethyl-substituted indenols from analogs, aiding in stereochemical assignments during drug development .

Solubility Challenges : The compound’s lipophilicity necessitates the use of organic solvents (e.g., chloroform) for purification, unlike more polar derivatives .

Biological Activity

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol is an organic compound belonging to the class of brominated indanols. Its unique structure, characterized by a bromine atom and two methyl groups attached to the indanol ring, contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings.

Molecular Formula: C11H13BrO
Molecular Weight: 239.13 g/mol
CAS Number: 371251-54-6
IUPAC Name: 5-bromo-2,2-dimethyl-1,3-dihydroinden-1-ol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the bromine atom and hydroxyl group enhances its reactivity and enables it to interact with enzymes and receptors involved in critical biological pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against a range of pathogens. The following table summarizes key findings related to its antimicrobial efficacy:

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus62.5 μg/mLInhibition of protein synthesis
Escherichia coli125 μg/mLDisruption of cell wall synthesis
Klebsiella pneumoniae15.6 μg/mLBactericidal action
Methicillin-resistant Staphylococcus aureus (MRSA)62.5 μg/mLInhibition of biofilm formation

The compound exhibited strong bactericidal effects against Gram-positive bacteria, particularly MRSA, demonstrating its potential as a therapeutic agent in treating resistant infections .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest in the G2/M phase in certain cancer cell lines.
  • Induction of Apoptosis: It promotes apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Inhibition of Tumor Growth: In vivo studies have indicated a reduction in tumor size in models treated with this compound.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

  • Study on Antimicrobial Efficacy: A study published in the Journal of Antibiotics demonstrated that derivatives of this compound showed significant activity against both bacterial and fungal strains . The study reported that modifications at the bromine position enhanced antimicrobial activity.
  • Cancer Cell Line Studies: Research conducted on human breast cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways .
  • Synergistic Effects: Investigations into combination therapies indicated that when used alongside conventional antibiotics or chemotherapeutics, this compound enhanced the efficacy of these treatments against resistant strains and cancer cells.

Q & A

Q. What are the most effective synthetic routes for 5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol?

  • Methodological Answer : The compound can be synthesized via esterification or enzymatic resolution. For example, starting from 5-bromo-2,3-dihydro-1H-inden-1-one (20e), esterification with 2-methylallyl groups under General Procedure GP1 yielded 68% of the target compound. Reaction conditions include refluxing in THF with catalytic acids or bases . Enzymatic resolution using Burkholderia cepasia lipase has also been employed to isolate enantiomerically pure forms of structurally similar halo-indenols .

Q. Table 1: Comparison of Synthetic Methods

Starting MaterialMethodCatalyst/SolventYieldReference
5-Bromo-inden-1-oneEsterification (GP1)THF, acid/base68%
Racemic halo-indenolsEnzymatic resolutionLipase PS40-60%*
*Yield varies with substrate and enzyme activity.

Q. How is this compound characterized experimentally?

  • Methodological Answer : Key techniques include:
  • Chromatography : TLC (Rf = 0.3 in pentane:ethyl acetate 3:2) to monitor reaction progress .
  • Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation, HRMS (e.g., [M+H]<sup>+</sup> observed at m/z 231.1017) , and IR (peaks at 1746 cm<sup>-1</sup> for carbonyl groups) .
  • Physical Properties : Melting point (58.2–61.9°C) and solubility in organic solvents (e.g., ethyl acetate, DCM) .

Q. What stereochemical considerations are critical for this compound?

  • Methodological Answer : The stereochemistry of brominated indenols is often ambiguous. For example, (1S)- and (1R)-5-bromo-2,3-dihydro-1H-inden-1-ol enantiomers (95% purity) require chiral HPLC or enzymatic resolution for isolation . Circular dichroism (CD) and X-ray crystallography are recommended for absolute configuration determination .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments be resolved?

  • Methodological Answer : Discrepancies in stereochemistry (e.g., conflicting assignments for (R)-5-bromo vs. (S)-4-bromo derivatives) arise from overlapping NMR signals or improper NOE analysis. To resolve these:
  • Use enantioselective synthesis with chiral auxiliaries or catalysts.
  • Validate via computational methods (DFT calculations for energy-minimized conformers) and cross-validate with experimental CD spectra .

Q. What strategies optimize reaction yields and selectivity in derivative synthesis?

  • Methodological Answer :
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
  • Catalyst Screening : Lewis acids (e.g., ZnCl2) enhance electrophilic substitution in brominated indenones .
  • Temperature Control : Maintaining 0–5°C during esterification reduces side reactions .

Q. Table 2: Yield Optimization Parameters

ParameterOptimal RangeImpactReference
Temperature0–5°CMinimizes decomposition
Catalyst Loading5–10 mol%Balances activity vs. cost
Reaction Time12–24 hrsEnsures completion

Q. How can theoretical frameworks guide research on this compound's reactivity?

  • Methodological Answer : Link experiments to conceptual frameworks like Hammett substituent constants (to predict electronic effects of bromine) or Curtin-Hammett kinetics (to model reaction pathways). For example:
  • Apply frontier molecular orbital (FMO) theory to predict regioselectivity in electrophilic substitutions .
  • Use QSPR models to correlate logP (experimental: ~2.1) with bioavailability for drug design .

Data Contradiction Analysis

  • Example Issue : Conflicting melting points (58.2–61.9°C in vs. 62–64°C in similar derivatives ).
  • Resolution : Verify purity via HPLC (>95%) and differential scanning calorimetry (DSC). Contaminants (e.g., unreacted starting material) may depress observed mp .

Key Research Gaps

  • Limited data on in vitro biological activity (e.g., enzyme inhibition, cytotoxicity).
  • Need for green chemistry approaches (e.g., photocatalytic bromination) to reduce waste.

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